N-(2,3-Dihydroxypropyl)-3-oxo-2-tetradecyloctadecanamide
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Overview
Description
N-(2,3-Dihydroxypropyl)-3-oxo-2-tetradecyloctadecanamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a dihydroxypropyl group and a long-chain fatty acid amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydroxypropyl)-3-oxo-2-tetradecyloctadecanamide typically involves multiple steps. One common method includes the reaction of a chiral epoxide with a nitrogen heterocyclic carbene (NHC), followed by rearrangement to form the desired amide . This process is highly enantioselective and yields the compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of deep eutectic solvents (DES) to enhance the efficiency and eco-friendliness of the process . These solvents help in reducing the environmental impact and improving the overall yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydroxypropyl)-3-oxo-2-tetradecyloctadecanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by using peroxides or other oxidizing agents.
Reduction: Common reducing agents such as sodium borohydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, especially at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Peroxides, transition metal complexes.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, tosylates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
N-(2,3-Dihydroxypropyl)-3-oxo-2-tetradecyloctadecanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the production of non-ionic X-ray contrast agents and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydroxypropyl)-3-oxo-2-tetradecyloctadecanamide involves its interaction with specific molecular targets and pathways. For instance, as a contrast agent, it works by blocking X-rays, allowing for the visualization of body structures containing iodine . This compound’s unique structure enables it to interact with various biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydroxypropyl)arylamides: These compounds share a similar dihydroxypropyl group but differ in their aromatic structure.
Iohexol: A non-ionic, water-soluble contrast agent used in medical imaging.
Ioxilan: Another tri-iodinated diagnostic contrast agent with similar applications.
Uniqueness
N-(2,3-Dihydroxypropyl)-3-oxo-2-tetradecyloctadecanamide stands out due to its long-chain fatty acid amide structure, which imparts unique properties such as enhanced solubility and specific interactions with biological molecules. This makes it particularly valuable in both research and industrial applications.
Properties
CAS No. |
195054-32-1 |
---|---|
Molecular Formula |
C35H69NO4 |
Molecular Weight |
567.9 g/mol |
IUPAC Name |
N-(2,3-dihydroxypropyl)-3-oxo-2-tetradecyloctadecanamide |
InChI |
InChI=1S/C35H69NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(39)33(35(40)36-30-32(38)31-37)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-33,37-38H,3-31H2,1-2H3,(H,36,40) |
InChI Key |
AVQGTHFGGZDDIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C(CCCCCCCCCCCCCC)C(=O)NCC(CO)O |
Origin of Product |
United States |
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